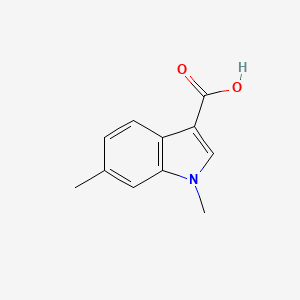

1H-Indole-3-carboxylic acid, 1,6-dimethyl-

Overview

Description

1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .

Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, often involves Fischer indolisation . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .Molecular Structure Analysis

The empirical formula of 1-Methylindole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis

1-Methylindole-3-carboxylic acid has been used as a reactant for the preparation of various compounds, including bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis

The melting point of 1-Methylindole-3-carboxylic acid is 197-200 °C (dec.) (lit.) .Scientific Research Applications

1H-Indole-3-carboxylic acid, 1,6-dimethyl-, has been studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance plant growth and development, increase crop yield, and improve stress tolerance. In medicine, it has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. In biotechnology, it has been used as a precursor for the synthesis of other compounds, such as indole-3-acetic acid, a plant hormone.

Mechanism of Action

Target of Action

Indole derivatives, such as 1,6-dimethylindole-3-carboxylic acid, are known to interact with a variety of targets in the body. These targets often include various receptors and enzymes, which play crucial roles in numerous biological processes . .

Mode of Action

The mode of action of indole derivatives typically involves binding to their targets, leading to changes in the function of these targets . This can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can then interact with various targets, affecting downstream pathways.

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. Indole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . .

Action Environment

The action environment of a compound refers to the environmental factors that can influence its action, efficacy, and stability. These factors can include things like pH, temperature, and the presence of other compounds. Some indole derivatives are known to be influenced by environmental factors . .

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its solubility in aqueous solutions is limited, which may pose challenges in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1H-Indole-3-carboxylic acid, 1,6-dimethyl-. One area of interest is its potential as a plant growth regulator and stress tolerance enhancer. Further studies are needed to elucidate its mechanism of action and optimize its application in agriculture. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Future research could focus on developing more potent derivatives and exploring their efficacy in animal models. Additionally, the synthesis method of 1H-Indole-3-carboxylic acid, 1,6-dimethyl- could be further optimized for increased yield and scalability.

Safety and Hazards

1-Methylindole-3-carboxylic acid may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin, it is advised to wash with plenty of soap and water .

properties

IUPAC Name |

1,6-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14)6-12(2)10(8)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBKZGDBUOXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)

![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)